molecular formula C18H19FN4O2S B5559510 N-{2-[1-benzyl-3-(4-fluorophenyl)-1H-1,2,4-triazol-5-yl]ethyl}methanesulfonamide

N-{2-[1-benzyl-3-(4-fluorophenyl)-1H-1,2,4-triazol-5-yl]ethyl}methanesulfonamide

Cat. No. B5559510
M. Wt: 374.4 g/mol
InChI Key: ORFFCBFSNCPPNE-UHFFFAOYSA-N
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Description

N-{2-[1-benzyl-3-(4-fluorophenyl)-1H-1,2,4-triazol-5-yl]ethyl}methanesulfonamide, also known as BFTM, is a chemical compound that has been synthesized and studied for its potential use in scientific research. BFTM belongs to the class of triazoles, which are known for their diverse biological activities.

Scientific Research Applications

Selective Fluorination Methods

Research demonstrates advancements in selective fluorination techniques involving methanesulfonyl fluoride and cesium fluoride, modified with crown ethers for the efficient synthesis of fluorinated compounds. This method is applicable for the selective fluorination of various benzyl alcohols via nucleophilic substitution, showcasing a pathway that could be relevant for compounds with similar structures to N-{2-[1-benzyl-3-(4-fluorophenyl)-1H-1,2,4-triazol-5-yl]ethyl}methanesulfonamide (Makino & Yoshioka, 1987).

Complex Formation and Proton Transfer

The formation of complexes between certain sulfonyl methane derivatives and organic bases has been studied, highlighting the proton transfer from CH acids to N-bases and the resulting ionic pairs. Such research provides insights into the interactions and stability of similar sulfonamide compounds (Binkowska et al., 2008).

Structural and Spectroscopic Studies

A detailed structural study of nimesulide triazole derivatives, including crystal structure determination and analysis of intermolecular interactions through Hirshfeld surfaces, was conducted. This research is pertinent for understanding the supramolecular assembly and interactions of complex sulfonamide derivatives (Dey et al., 2015).

Nucleophilic Substitution Reactions

Research into the vicarious nucleophilic substitution (VNS) of hydrogen in activated benzene rings by sulfonamides demonstrates the potential for synthetic applications involving complex sulfonamides. This study highlights the scope for the exploration of sulfonamide-based compounds in organic synthesis (Lemek et al., 2008).

Photophysical Properties and Excited State Proton-Transfer

Studies on dibenzoxazolylphenols and related compounds, including sulfonamidobenzoxazoles, have explored their photophysical properties and potential as wavelength shifters in detecting media for ionizing radiation. This research may be relevant for the development of fluorescent compounds based on the sulfonamide structure for various applications (Kauffman & Bajwa, 1993).

properties

IUPAC Name

N-[2-[2-benzyl-5-(4-fluorophenyl)-1,2,4-triazol-3-yl]ethyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19FN4O2S/c1-26(24,25)20-12-11-17-21-18(15-7-9-16(19)10-8-15)22-23(17)13-14-5-3-2-4-6-14/h2-10,20H,11-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORFFCBFSNCPPNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NCCC1=NC(=NN1CC2=CC=CC=C2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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